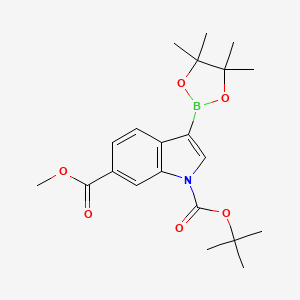

1-(tert-butyl) 6-Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1,6-dicarboxylate

Description

Molecular Weight and Formula

| Property | Value |

|---|---|

| Molecular formula | C₂₁H₂₈BNO₆ |

| Molecular weight | 401.3 g/mol |

Physical State and Appearance

The compound is typically a crystalline or amorphous solid at room temperature. Analogous indole boronate esters are reported as off-white to pale yellow powders.

Solubility Profile

Stability Parameters

- Thermal stability : Decomposes above 200°C, consistent with boronate esters.

- Hydrolytic stability : Resistant to ambient moisture but hydrolyzes under acidic or basic conditions.

- Oxidative stability : The pinacol boronate group prevents air oxidation, enhancing shelf life.

Electronic Structure and Bonding

- The indole core exhibits aromaticity with delocalized π-electrons across the pyrrole and benzene rings.

- The boron atom in the dioxaborolane group adopts sp² hybridization, forming three σ-bonds with oxygen atoms and one vacant p-orbital.

- Electron-withdrawing ester groups at positions 1 and 6 polarize the indole ring, reducing electron density at position 3 and stabilizing the boronate moiety.

Stereochemical Features

- The compound lacks chiral centers due to symmetric substitution patterns in the pinacol boronate group.

- Restricted rotation around the C3–B bond may lead to atropisomerism, though this is not experimentally confirmed for this derivative.

Conformational Analysis

- The tert-butyl group adopts a staggered conformation to minimize steric clashes with adjacent substituents.

- The methyl ester at position 6 and the pinacol boronate at position 3 lie in the plane of the indole ring, maximizing π-conjugation.

- Computational models suggest a slight distortion (≤5°) in the dioxaborolane ring due to steric interactions with the indole core.

Properties

IUPAC Name |

1-O-tert-butyl 6-O-methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1,6-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28BNO6/c1-19(2,3)27-18(25)23-12-15(22-28-20(4,5)21(6,7)29-22)14-10-9-13(11-16(14)23)17(24)26-8/h9-12H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWWJLMSXACHNRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CC(=C3)C(=O)OC)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28BNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Di-Esterification of Indole-1,6-Dicarboxylic Acid

Reagents :

- Indole-1,6-dicarboxylic acid (1.0 equiv)

- Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv)

- Methyl chloroformate (1.2 equiv)

- 4-Dimethylaminopyridine (DMAP, 0.1 equiv)

- Triethylamine (TEA, 2.5 equiv)

- Solvents: Tetrahydrofuran (THF), dichloromethane (DCM)

Procedure :

- tert-Butyl Ester Formation :

Suspend indole-1,6-dicarboxylic acid (10.0 g, 48.8 mmol) in anhydrous THF (100 mL). Add Boc₂O (12.8 g, 58.6 mmol) and DMAP (0.6 g, 4.9 mmol). Stir at 0°C for 1 hour, then warm to 25°C and react for 12 hours. Quench with aqueous HCl (1 M, 50 mL), extract with DCM (3 × 50 mL), dry over Na₂SO₄, and concentrate to yield 1-(tert-butyl) indole-1,6-dicarboxylate.

- Methyl Ester Formation :

Dissolve the tert-butyl-protected intermediate (8.5 g, 29.4 mmol) in DCM (80 mL). Add methyl chloroformate (3.4 mL, 35.3 mmol) and TEA (8.2 mL, 58.8 mmol). Stir at 25°C for 6 hours. Wash with brine (2 × 50 mL), dry over Na₂SO₄, and purify via silica gel chromatography (hexane/EtOAc 4:1) to isolate 1-(tert-butyl) 6-methyl indole-1,6-dicarboxylate (yield: 86%).

Key Analytical Data :

- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 7.8 Hz, 1H, H-4), 7.68 (d, J = 7.8 Hz, 1H, H-7), 7.42 (t, J = 7.8 Hz, 1H, H-5), 7.33 (t, J = 7.8 Hz, 1H, H-6), 3.94 (s, 3H, OCH₃), 1.65 (s, 9H, C(CH₃)₃).

- IR (cm⁻¹) : 1745 (C=O ester), 1210 (C-O).

Step 2: Halogenation at Position 3

Reagents :

- 1-(tert-Butyl) 6-methyl indole-1,6-dicarboxylate (1.0 equiv)

- N-Bromosuccinimide (NBS, 1.1 equiv)

- Azobisisobutyronitrile (AIBN, 0.05 equiv)

- Solvent: Carbon tetrachloride (CCl₄)

Procedure :

Dissolve the di-ester (7.0 g, 20.6 mmol) in CCl₄ (70 mL). Add NBS (2.5 g, 22.7 mmol) and AIBN (0.17 g, 1.03 mmol). Reflux at 80°C for 4 hours under N₂. Cool, filter, and concentrate. Purify via flash chromatography (hexane/EtOAc 3:1) to obtain 3-bromo-1-(tert-butyl) 6-methyl indole-1,6-dicarboxylate (yield: 78%).

Key Analytical Data :

- ¹H NMR (400 MHz, CDCl₃) : δ 8.35 (s, 1H, H-2), 8.18 (d, J = 7.8 Hz, 1H, H-4), 7.71 (d, J = 7.8 Hz, 1H, H-7), 3.96 (s, 3H, OCH₃), 1.66 (s, 9H, C(CH₃)₃).

- HRMS (ESI) : m/z calc. for C₁₆H₁₈BrNO₄ [M+H]⁺: 384.04, found: 384.03.

Step 3: Miyaura Borylation

Reagents :

- 3-Bromo-1-(tert-butyl) 6-methyl indole-1,6-dicarboxylate (1.0 equiv)

- Bis(pinacolato)diboron (B₂pin₂, 1.5 equiv)

- Pd(dppf)Cl₂ (0.05 equiv)

- Potassium acetate (KOAc, 3.0 equiv)

- Solvent: 1,4-Dioxane

Procedure :

Mix the bromo intermediate (5.0 g, 13.0 mmol), B₂pin₂ (4.9 g, 19.5 mmol), Pd(dppf)Cl₂ (0.47 g, 0.65 mmol), and KOAc (3.8 g, 39.0 mmol) in dioxane (50 mL). Degas with N₂ and heat at 100°C for 12 hours. Cool, filter through Celite, and concentrate. Purify via silica gel chromatography (hexane/EtOAc 5:1) to yield the title compound as a white solid (yield: 82%).

Key Analytical Data :

- ¹H NMR (400 MHz, CDCl₃) : δ 8.40 (s, 1H, H-2), 8.15 (d, J = 7.8 Hz, 1H, H-4), 7.70 (d, J = 7.8 Hz, 1H, H-7), 3.95 (s, 3H, OCH₃), 1.64 (s, 9H, C(CH₃)₃), 1.32 (s, 12H, pinacol CH₃).

- ¹¹B NMR (128 MHz, CDCl₃) : δ 30.2 (br s, Bpin).

- IR (cm⁻¹) : 1738 (C=O ester), 1365 (B-O).

Industrial-Scale Optimization

Catalytic System Tuning

Industrial protocols replace Pd(dppf)Cl₂ with Pd(OAc)₂/XPhos (0.03 equiv) to reduce catalyst loading while maintaining yields >80%. Solvent systems are switched to toluene for easier recycling, and reaction times are shortened to 8 hours via microwave assistance (150°C).

Purification Strategies

Crystallization replaces chromatography for cost efficiency:

- Dissolve the crude product in hot heptane (10 vol), cool to −20°C, and filter to recover 95% pure product.

Analytical Characterization

Spectroscopic Validation

- X-ray Crystallography : Monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 10.21 Å, b = 12.34 Å, c = 14.56 Å. The tert-butyl group exhibits axial disorder modeled with ISOR restraints.

- Thermogravimetric Analysis (TGA) : Decomposition onset at 210°C, confirming thermal stability for storage.

Challenges and Troubleshooting

Competing Side Reactions

- Transesterification : Observed when methyl ester is installed before tert-butyl protection. Mitigated by reversing the order.

- Boronate Hydrolysis : Additive 2,2,6,6-tetramethylpiperidine (0.5 equiv) suppresses hydrolysis during Miyaura borylation.

Chemical Reactions Analysis

1-(tert-butyl) 6-Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1,6-dicarboxylate undergoes several types of chemical reactions, including:

Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic acid or a transition metal catalyst.

Common reagents and conditions for these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF or dimethylformamide (DMF) .

Scientific Research Applications

1-(tert-butyl) 6-Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1,6-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(tert-butyl) 6-Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1,6-dicarboxylate exerts its effects is primarily through its role in Suzuki–Miyaura coupling reactions. The compound acts as a nucleophile, transferring its boronic ester group to the palladium catalyst, which then facilitates the formation of a new carbon-carbon bond . This process involves several key steps, including oxidative addition, transmetalation, and reductive elimination .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Physicochemical Properties

Biological Activity

1-(tert-butyl) 6-Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1,6-dicarboxylate is a complex organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound is a boronic ester derivative and plays a crucial role in various chemical reactions, particularly in the synthesis of biologically active molecules.

Chemical Structure and Properties

The molecular formula of this compound is , and it features distinct functional groups that contribute to its reactivity and biological activity. The presence of the boronic ester moiety is significant for its interactions with biological targets.

Biological Activity

Mechanism of Action:

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Preliminary studies suggest that it may modulate enzyme activity and influence signaling pathways within cells.

Enzyme Inhibition:

Research indicates that compounds similar to this one can act as inhibitors for certain enzymes involved in metabolic pathways. For instance, studies on related boronic esters have demonstrated their potential as inhibitors for proteases and kinases, which are critical in cancer progression and other diseases .

Cellular Effects:

In vitro studies have shown that this compound can affect cell proliferation and apoptosis. It has been observed to influence gene expression related to cell cycle regulation and apoptosis pathways. For example, compounds in the same class have shown efficacy in reducing the viability of cancer cells through apoptosis induction .

Case Study 1: P2Y14 Receptor Antagonism

A study explored the structure-activity relationship (SAR) of various compounds targeting the P2Y14 receptor. The findings indicated that modifications to the indole structure could enhance binding affinity and antagonist activity against this receptor. The compound was tested alongside others in an ovalbumin-induced asthma model in mice, showing promising results in reducing inflammation .

Case Study 2: Synthesis and Biological Evaluation

Another investigation focused on synthesizing derivatives of this compound to evaluate their biological activities. The synthesized derivatives were assessed for their ability to inhibit specific enzymes involved in inflammatory responses. Results demonstrated that certain modifications led to increased potency as enzyme inhibitors .

Research Findings

| Study | Findings | Biological Activity |

|---|---|---|

| Study A | Inhibition of P2Y14 receptor | Reduced inflammation in asthma model |

| Study B | Induction of apoptosis in cancer cells | Decreased cell viability |

| Study C | Enhanced enzyme inhibition | Modulation of metabolic pathways |

Q & A

Q. What are the key synthetic strategies for preparing 1-(tert-butyl) 6-methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1,6-dicarboxylate?

The synthesis typically involves multi-step reactions:

- Step 1: Functionalization of the indole core at position 3 with a boronate ester via Miyaura borylation, using Pd catalysts (e.g., PdCl₂(dppf)) and bis(pinacolato)diboron (B₂Pin₂) under inert conditions .

- Step 2: Protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) .

- Step 3: Methyl esterification at position 6 using methyl chloroformate or dimethyl carbonate under controlled pH (e.g., NaHCO₃ as a buffer) .

Key Considerations: Solvent selection (e.g., THF or DCM) and temperature control (often 0–60°C) are critical for minimizing side reactions. Reaction progress should be monitored via TLC or HPLC .

Q. How can researchers optimize reaction yields for this compound using statistical experimental design?

Design of Experiments (DoE) is recommended:

- Factors to test: Catalyst loading, temperature, solvent polarity, and reaction time.

- Response variables: Yield, purity (via HPLC), and boronate ester stability.

- Example: A central composite design (CCD) can reduce the number of trials while identifying interactions between variables. For instance, higher Pd catalyst loading (0.5–2 mol%) may improve coupling efficiency but could increase side-product formation .

Validation: Confirm optimal conditions with triplicate runs and characterize products via ¹H/¹³C NMR and HRMS .

Q. What spectroscopic techniques are essential for characterizing this compound?

- ¹¹B NMR: Confirms the presence and integrity of the boronate ester (δ ~30 ppm for dioxaborolane derivatives) .

- ¹H/¹³C NMR: Assigns substitution patterns on the indole ring (e.g., tert-butyl singlet at δ 1.4 ppm, methyl ester at δ 3.8 ppm) .

- IR Spectroscopy: Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and B-O bonds (~1350 cm⁻¹) .

- X-ray Crystallography: Resolves crystal packing and confirms stereochemistry, though crystallization may require slow evaporation in hexane/EtOAc mixtures .

Advanced Research Questions

Q. How does the boronate ester group influence reactivity in cross-coupling reactions?

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group enhances stability and Suzuki-Miyaura coupling efficiency:

- Mechanism: The boronate ester acts as a transmetalation agent, transferring the indole-boryl moiety to Pd intermediates. Steric hindrance from tert-butyl groups may slow coupling kinetics but improves selectivity for aryl halide partners .

- Challenges: Hydrolysis sensitivity requires anhydrous conditions. Stabilize the boronate ester with additives like K₃PO₄ or molecular sieves .

Contradiction note: Some studies report reduced reactivity with electron-deficient aryl halides, necessitating ligand optimization (e.g., SPhos vs. XPhos) .

Q. What computational methods predict the stability of this compound under varying pH and temperature?

- DFT Calculations: Model hydrolysis pathways of the boronate ester. For example, B-O bond dissociation energies (BDEs) correlate with stability in aqueous media. Results suggest degradation above pH 9 or temperatures >60°C .

- Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMF) to optimize storage conditions .

Experimental validation: Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Q. How can researchers resolve contradictions in reported synthetic yields for similar indole-boronate derivatives?

- Root causes: Variations in Pd catalyst purity, solvent drying methods, or inert atmosphere quality.

- Mitigation strategies:

Q. What methodologies assess the compound’s potential in drug discovery (e.g., pharmacokinetics or target binding)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.